molecular formula C14H20N2O5S B11601328 4-(4-Methoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

4-(4-Methoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No.: B11601328
M. Wt: 328.39 g/mol
InChI Key: UPNXEFGWIXGZAT-UHFFFAOYSA-N
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Description

ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and substituted piperazine compounds.

Scientific Research Applications

ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

ETHYL 4-(4-METHOXYBENZENESULFONYL)PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H20N2O5S

Molecular Weight

328.39 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20N2O5S/c1-3-21-14(17)15-8-10-16(11-9-15)22(18,19)13-6-4-12(20-2)5-7-13/h4-7H,3,8-11H2,1-2H3

InChI Key

UPNXEFGWIXGZAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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